![molecular formula C18H32Si2 B12571013 7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- CAS No. 176789-90-5](/img/structure/B12571013.png)
7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-: is a silicon-containing bicyclic compound It is characterized by its unique structure, which includes a bicyclo[420]octa-1,3,5-triene core with silicon atoms at the 7 and 8 positions, each substituted with four isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- typically involves the reaction of 1,1,2,2-tetramethyl-1,2-disilacyclohexa-3,5-diene with phenyl vinyl sulphoxide under high-pressure conditions (10,000 bar). This reaction is followed by the elimination of benzenesulphenic acid to yield the desired product .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atoms, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions can target the double bonds within the bicyclic structure, potentially yielding saturated derivatives.
Substitution: The isopropyl groups attached to the silicon atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products:
Oxidation: Siloxane derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is studied for its unique electronic properties and potential as a precursor for the synthesis of other silicon-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development, although specific uses in medicine are not yet well-established.
Industry: In the industrial sector, the compound’s stability and reactivity make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism by which 7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- exerts its effects is primarily through its interactions with other molecules via its silicon atoms. These interactions can involve the formation of siloxane bonds or other silicon-based linkages, influencing the compound’s reactivity and stability. The molecular targets and pathways involved are largely dependent on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
- 7,7,8,8-Tetramethyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene
- Bicyclo[4.2.0]octa-1,3,5-triene
Comparison: Compared to these similar compounds, 7,8-Disilabicyclo[420]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- is unique due to the presence of isopropyl groups at the silicon atoms, which can significantly influence its chemical properties and reactivity
Propriétés
Numéro CAS |
176789-90-5 |
|---|---|
Formule moléculaire |
C18H32Si2 |
Poids moléculaire |
304.6 g/mol |
Nom IUPAC |
7,7,8,8-tetra(propan-2-yl)-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C18H32Si2/c1-13(2)19(14(3)4)17-11-9-10-12-18(17)20(19,15(5)6)16(7)8/h9-16H,1-8H3 |
Clé InChI |
INMMWNSTTZOEDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si]1(C2=CC=CC=C2[Si]1(C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


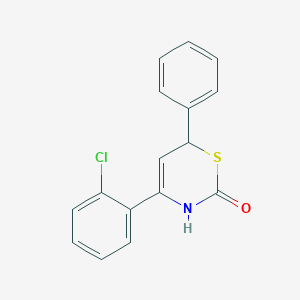
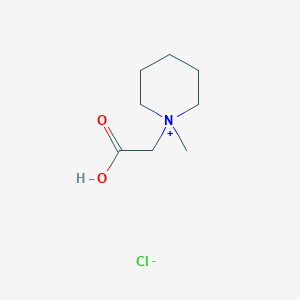

![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)
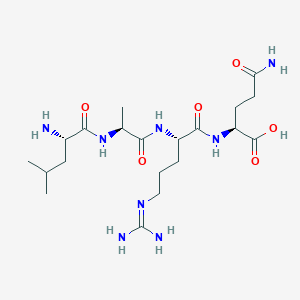
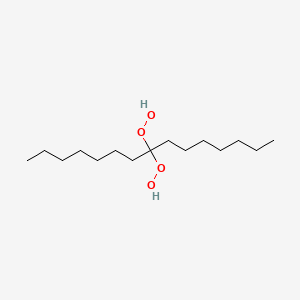
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)

![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

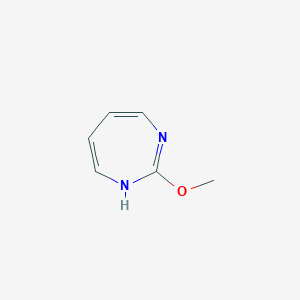
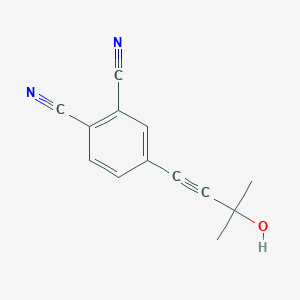
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
